Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-4-19-14(16)11-7-9-10(8-15-11)13(18-3)6-5-12(9)17-2/h5-6,11,15H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXHWECLNXQJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(C=CC(=C2CN1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660803 | |
| Record name | Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198021-01-1 | |
| Record name | Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core THIQ Skeleton Formation via Bischler-Napieralski and Pomeranz-Fritsch Reactions
The Bischler-Napieralski reaction is a cornerstone for synthesizing THIQ frameworks. This method involves cyclodehydration of β-phenylethylamides using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form dihydroisoquinolines, which are subsequently reduced to THIQs . For this compound, the starting material would require pre-installed methoxy groups at positions 5 and 8 on the phenylethylamide precursor. For example, 3,4-dimethoxyphenylethylamine could be acylated with ethyl malonyl chloride to form the requisite amide, followed by cyclization .
Solid-Phase Synthesis with Orthogonal Protection Strategies
A patent by Grunewald et al. describes solid-phase synthesis for amino-substituted THIQ carboxylates, adaptable to this compound . Key steps include:
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Attachment to Solid Support : A resin-bound orthogonally protected amino-THIQ carboxylate is prepared, enabling selective functionalization.
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Methoxy Group Installation : Alkylation or Mitsunobu reactions introduce methoxy groups at positions 5 and 8.
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Esterification : The carboxylate is treated with ethanol under Steglich conditions to form the ethyl ester.
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Cleavage : The product is cleaved from the resin using trifluoroacetic acid (TFA), yielding the target compound .
This method achieves high purity but requires specialized equipment for solid-phase handling.
Reductive Amination of Isoquinolinium Salts
A robust approach involves reducing isoquinolinium salts to THIQs. In a reported procedure :
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Isoquinolinium Salt Formation : 5,8-Dimethoxyisoquinoline is treated with O-mesitylene sulfonyl hydroxylamine (MSH) in CH₂Cl₂/MeOH to form the isoquinolinium 2,4,6-trimethylbenzenesulfonate salt.
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Sodium Borohydride Reduction : The salt is reduced with NaBH₄ in ethanol, yielding the THIQ core.
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Esterification : The intermediate carboxylic acid is esterified with ethanol via Fischer esterification or using DCC/DMAP coupling .
Glycine Donor-Based Esterification Strategies
Al-Horani et al. developed a glycine donor approach for THIQ-3-carboxylate esters . Using (±)-Z-α-phosphonoglycine trimethyl ester (3 ), the method involves:
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Mannich Reaction : Condensation of 5,8-dimethoxybenzaldehyde with glycine donor 3 and a secondary amine.
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Cyclization : Acid-mediated cyclization forms the THIQ scaffold.
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Esterification : Ethanolysis under basic conditions installs the ethyl ester .
This three-step sequence achieves yields of 78–82% and is scalable for library synthesis.
Regioselective Methoxylation Techniques
Introducing methoxy groups at positions 5 and 8 often requires careful regiocontrol:
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Directed Ortho-Metalation : A directed metalation group (DMG) on the benzene ring guides methoxy group placement. For example, a tert-butyl carbamate (Boc) group at position 6 directs lithiation to position 5, followed by quenching with methyl iodide .
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Ullmann Coupling : Copper-catalyzed coupling of methoxy groups to halogenated precursors ensures precise substitution .
Comparative Analysis of Synthetic Routes
The Bischler-Napieralski method is cost-effective but suffers from moderate yields. Solid-phase synthesis offers high purity but is resource-intensive. Reductive amination balances yield and practicality, while glycine donor strategies excel in scalability. Regioselective methoxylation remains challenging, necessitating advanced directing groups or coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1,2,3,4-tetrahydro-1-isoquinolinecarboxylate
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of methoxy groups at positions 5 and 8, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
Biological Activity
Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Basic Characteristics
- Molecular Formula : C14H19NO4
- Molar Mass : 265.3 g/mol
- Density : 1.131 g/cm³
- Boiling Point : 417.6 °C at 760 mmHg
- Flash Point : 206.4 °C
- Vapor Pressure : mmHg at 25 °C
- Refractive Index : 1.515
These properties indicate that this compound is a stable compound with potential for various applications in medicinal chemistry .
Antiviral Activity
Recent studies have highlighted the antiviral properties of tetrahydroisoquinoline derivatives against various viruses, including SARS-CoV-2. A notable study reported that compounds structurally related to this compound exhibited significant antiviral activity in vitro. Specifically:
- Compound Structure : A related compound showed an EC50 of 2.78 μM against SARS-CoV-2 in Calu-3 human lung cells.
- Mechanism of Action : The compound primarily inhibited post-entry viral replication, differing from the action of chloroquine which inhibits viral entry .
Antimicrobial Activity
Tetrahydroisoquinoline derivatives have also demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance:
- In Vitro Studies : Compounds similar to this compound were tested against multiple pathogens and showed promising results in inhibiting bacterial growth.
Antiparasitic Activity
Another area of interest is the antiparasitic potential of tetrahydroisoquinoline derivatives. Studies have shown that certain modifications in the tetrahydroisoquinoline structure can enhance activity against malaria parasites:
- Activity Against Plasmodium falciparum : Some derivatives have been reported to exhibit significant activity against chloroquine-resistant strains of Plasmodium falciparum .
Summary of Biological Activities
| Activity Type | Related Compound | EC50/IC50 | Mechanism of Action |
|---|---|---|---|
| Antiviral | Tetrahydroisoquinoline derivative | 2.78 μM (SARS-CoV-2) | Inhibits post-entry viral replication |
| Antimicrobial | Various derivatives | Varies | Inhibition of bacterial growth |
| Antiparasitic | Tetrahydroisoquinoline derivative | Varies | Inhibition of Plasmodium falciparum |
Case Study 1: SARS-CoV-2 Inhibition
In a study focusing on the antiviral properties of tetrahydroisoquinoline derivatives, researchers synthesized several compounds and tested their efficacy against SARS-CoV-2. The lead compound exhibited a half-maximal effective concentration (EC50) significantly lower than that of chloroquine, indicating superior antiviral activity.
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial effects of this compound against a panel of bacterial strains. The results demonstrated substantial inhibition rates compared to control groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate?
- Methodological Answer : The compound is synthesized via N-arylacylation of tetrahydroisoquinoline precursors. A typical procedure involves coupling 2,5-dimethoxyphenyl acetic acid derivatives with a tetrahydroisoquinoline ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous CH₂Cl₂. After 12–24 hours, the crude product is purified via silica gel chromatography (50:50 EtOAc:hexanes), yielding 70–95% . Adjustments to substituent positions (e.g., 5,8- vs. 6,7-dimethoxy) require regioselective monitoring via TLC.
Table 1: Representative Reaction Conditions
| Precursor | Coupling Agents | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2,5-Dimethoxyphenyl acetic acid | EDCI/DMAP | CH₂Cl₂ | 85 | |
| 3,4-Dimethoxyphenyl propionic acid | EDCI/DMAP | CH₂Cl₂ | 78 |
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) are standard. For example:
- ¹H-NMR (CDCl₃): Multiplets between δ 6.40–6.82 ppm (aromatic protons), methoxy singlets (δ 3.65–3.78 ppm), and ester carbonyl signals (δ 171–172 ppm) .
- MS (ESI) : [M+Na]⁺ peaks at m/z 452.3 confirm molecular weight (C₂₃H₂₇NO₇) .
- Critical Step : Assigning overlapping methoxy signals requires 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns.
Q. What crystallography tools are used for structural confirmation?
- Methodological Answer : X-ray crystallography using software like SHELX or OLEX2 determines absolute stereochemistry and conformation. For instance, Naicker et al. confirmed the (1S,3S) configuration via SHELXL refinement, revealing a half-boat conformation in the tetrahydroisoquinoline ring .
Advanced Research Questions
Q. How can diastereomers formed during synthesis be separated and characterized?
- Methodological Answer : Diastereomers (e.g., arising from chiral centers at C1/C3) are separated via column chromatography (EtOAc/hexane gradients) and confirmed by:
- HPLC : Retention time differences (ΔRf ≥ 0.2).
- X-ray Crystallography : Distinct torsion angles (e.g., C1–N1–C9–C10 = -171.7° vs. 66.0° for diastereomers) .
Q. How do reaction conditions impact acylation yields?
- Methodological Answer : Key factors include:
- Catalyst Loading : Excess EDCI (1.1 eq.) improves coupling efficiency .
- Solvent Choice : Anhydrous CH₂Cl₂ minimizes side reactions vs. polar aprotic solvents.
- Temperature : Stirring at RT for 12–24 hours optimizes conversion .
Q. How are contradictions in spectral data resolved during structural elucidation?
- Methodological Answer : Contradictions (e.g., ambiguous NOE correlations) are addressed via:
- 2D NMR : HSQC and HMBC to assign quaternary carbons and verify methoxy positions .
- Computational Modeling : Density functional theory (DFT) predicts stable conformers, cross-referenced with experimental NMR shifts .
Q. What role do coupling agents like EDCI play in the acylation mechanism?
- Methodological Answer : EDCI activates carboxylic acids to form reactive O-acylisourea intermediates, facilitating nucleophilic attack by the tetrahydroisoquinoline amine. DMAP acts as a base, accelerating the reaction by deprotonating the intermediate .
- Advanced Consideration : Competing side reactions (e.g., racemization) are minimized by maintaining low temperatures (<25°C) and short reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
